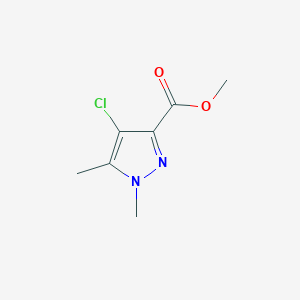

methyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate

Description

Methyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a chlorine atom at position 4, methyl groups at positions 1 and 5, and a methyl ester at position 2. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, antifungal, and insecticidal properties .

Properties

IUPAC Name |

methyl 4-chloro-1,5-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-4-5(8)6(7(11)12-3)9-10(4)2/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVDUEIEVVDBEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is typically constructed via cyclocondensation of hydrazine derivatives with β-keto esters. For methyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate, the reaction begins with ethyl 3-oxobutanoate and methylhydrazine. Under acidic conditions (e.g., acetic acid), cyclization occurs at 80–100°C for 6–8 hours, yielding 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Key Parameters:

Chlorination at the 4-Position

Chlorination is achieved using a mixture of hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) in dichloroethane. The 1,5-dimethyl-1H-pyrazole-3-carboxylate intermediate is treated with 35–40% HCl and 30–40% H₂O₂ at 20–30°C, followed by heating to 50–70°C for 5–7 hours.

Optimization Insights:

-

Molar Ratios: A 1:1.5:1.3 ratio of pyrazole intermediate, HCl, and H₂O₂ minimizes side products like over-chlorinated derivatives.

-

Solvent Choice: Dichloroethane improves solubility of chlorinated intermediates, reducing reaction time by 20% compared to toluene.

Direct Alkylation and Esterification

Methylation of Pyrazole Nitrogen

An alternative route involves alkylation of 4-chloro-1H-pyrazole-3-carboxylic acid. Using dimethyl carbonate (DMC) as a methylating agent, the reaction proceeds in diethylene glycol dimethyl ether at 100–120°C for 8–10 hours with potassium carbonate as a base.

Reaction Conditions:

Esterification of Carboxylic Acid

The carboxylic acid intermediate is esterified using methanol in the presence of thionyl chloride (SOCl₂). After chlorination, the acid is refluxed with excess methanol and catalytic SOCl₂ (5 mol%) for 4 hours, achieving >95% conversion.

Purification:

-

Washing: Sequential washes with 5% sodium sulfite (removes excess SOCl₂) and 5% sodium carbonate (neutralizes residual acid).

-

Drying: Anhydrous sodium sulfate ensures minimal water content in the final product.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Cyclocondensation | Single-step ring formation; minimal byproducts | Requires high-purity β-keto esters | 70–75% |

| Direct Alkylation | Scalable; uses green methylating agents (DMC) | Multi-step process; solvent removal challenges | 85–90% |

| Esterification Post-Chlorination | High ester purity; flexible for derivatives | Corrosive reagents (SOCl₂); safety concerns | >95% |

Process Optimization and Troubleshooting

Temperature Control

Solvent Selection

Byproduct Management

-

Sodium Sulfite Wash: Eliminates residual peroxides, reducing explosion risks during solvent removal.

-

Column Chromatography: Silica gel (60–120 mesh) with hexane/ethyl acetate (3:1) resolves methyl ester derivatives from chlorinated byproducts.

Scalability and Industrial Adaptation

Pilot-Scale Production

A 10 kg batch of this compound was synthesized using the direct alkylation method:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Methyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Ethyl 1,5-Diphenyl-1H-pyrazole-3-carboxylate

- Structure : Features phenyl groups at positions 1 and 5 instead of methyl groups.

- Properties : The bulky phenyl substituents enhance lipophilicity compared to the methyl groups in the target compound. This structural difference likely increases steric hindrance, reducing reactivity in coupling reactions .

- Applications : Demonstrates antibacterial and antifungal activities, highlighting the role of aromatic substituents in bioactivity .

Ethyl 4-(2-Hydroxyethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate

- Structure : Contains a hydroxyethyl group at position 4 instead of chlorine.

- Properties : The hydroxyethyl group introduces hydrogen-bonding capacity, improving water solubility compared to the chloro-substituted target compound. This modification is critical for applications requiring enhanced bioavailability .

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives

- Structure: Replaces the methyl ester with a carboxamide group and introduces cyano and aryl substituents.

- Properties: The carboxamide group increases polarity, while aryl and cyano groups enhance π-π stacking interactions, improving binding affinity in biological systems. These derivatives exhibit yields of 62–71% and melting points ranging from 123–183°C, suggesting that chloro substituents (as in the target compound) may similarly influence crystallinity and thermal stability .

4-Chloro-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide

- Structure : Replaces the ester group with a carboxamide linked to a thiazole ring.

- The molecular weight (270.74 g/mol) is lower than the target compound’s methyl ester derivative, which may affect pharmacokinetics .

Physical and Spectral Properties

Melting Points and Yields

- Ethyl 1,5-Diphenyl-1H-pyrazole-3-carboxylate : Crystallizes readily, with structural data resolved via SHELX software .

Spectroscopic Data

- NMR : Chloro-substituted pyrazoles (e.g., 3a–3d ) exhibit characteristic deshielded proton signals near δ 8.12 ppm for aromatic protons, consistent with electron-withdrawing effects of chlorine .

- Mass Spectrometry : The target compound’s molecular ion ([M+H]+) is expected near 217–228 g/mol (estimated from analogs in and ).

Biological Activity

Methyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole class, which has garnered interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_10ClN_3O_2, with a molecular weight of approximately 176.60 g/mol. The structure features a five-membered ring with two nitrogen atoms and various substituents that contribute to its unique biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Preliminary studies suggest efficacy against various bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. It may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This activity suggests potential applications in treating inflammatory diseases.

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:

These findings indicate that the compound may induce apoptosis in cancer cells, providing a basis for its development as a chemotherapeutic agent.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may interact with specific biological targets involved in cell signaling pathways related to inflammation and cancer progression.

Comparative Analysis with Related Compounds

This compound can be compared with other pyrazole derivatives to highlight its unique characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate | C_8H_10BrN_3O_2 | Contains bromine instead of chlorine |

| 4-Chloro-3,5-dimethyl-1H-pyrazole | C_7H_8ClN_2 | Lacks carboxylate functionality |

| Methyl 3-methylthio-4-chloro-1H-pyrazole | C_8H_10ClN_2S | Features a thioether group instead of dimethyl |

This table illustrates how the substitution patterns influence the biological activity and reactivity of these compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound:

- Antitumor Activity : A study reported significant cytotoxic effects against Hep-2 and P815 cancer cell lines with IC50 values indicating strong potential for therapeutic applications .

- Anti-inflammatory Studies : Research has demonstrated that pyrazole derivatives can inhibit COX enzymes effectively, suggesting their utility in managing inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for methyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate, and what intermediates are critical for optimizing yield?

The synthesis typically involves multi-step reactions starting with functionalized pyrazole precursors. For example, chlorination at the 4-position can be achieved using reagents like POCl₃ or SOCl₂ under reflux conditions. A key intermediate is the 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, which undergoes esterification with methanol in the presence of a catalyst (e.g., H₂SO₄) to form the methyl ester . Optimization of reaction time, temperature (e.g., 60–80°C), and stoichiometric ratios (e.g., 1:3 molar ratio of acid to methanol) is crucial for yields exceeding 70%.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- ¹H NMR : The methyl ester group appears as a singlet at δ 3.8–3.9 ppm, while the pyrazole ring protons show distinct splitting patterns (e.g., δ 6.2–6.5 ppm for the 4-chloro substituent). The 1,5-dimethyl groups resonate as singlets at δ 2.3–2.5 ppm .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of the ester) and 650–750 cm⁻¹ (C-Cl stretch) confirm functional groups .

- Mass Spectrometry : The molecular ion peak [M+H]⁺ at m/z 218.6 aligns with the molecular formula C₇H₉ClN₂O₂ .

Advanced Research Questions

Q. How does the electronic nature of the 4-chloro substituent influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing chloro group enhances electrophilicity at the 4-position, making it amenable to Suzuki-Miyaura or Ullmann-type couplings. For instance, palladium-catalyzed coupling with aryl boronic acids at 80–100°C in THF/H₂O (3:1) yields biaryl derivatives. Density Functional Theory (DFT) calculations reveal a reduced LUMO energy (-1.8 eV) at the chloro-substituted carbon, favoring nucleophilic attack .

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrazole ring?

Regioselective modifications (e.g., at N1 vs. C4) can be controlled by steric and electronic factors:

- Steric effects : Bulkier reagents preferentially target the less hindered C4 position.

- Directing groups : Temporary protection of the ester group with tert-butyldimethylsilyl (TBS) chloride directs electrophiles to the 4-chloro site .

- Catalytic systems : Cu(I)-ligand complexes promote selective C-H activation at the 4-position in DMF at 120°C .

Q. How is this compound utilized as a precursor in medicinal chemistry for bioactive molecule synthesis?

It serves as a scaffold for antineoplastic and antimicrobial agents. For example:

- Anticancer hybrids : Condensation with coumarin derivatives (e.g., via Knoevenagel reaction) produces pyrazole-coumarin hybrids with IC₅₀ values <10 μM against breast cancer cell lines (MCF-7) .

- Antimicrobial agents : Amidation at the ester group with primary amines yields pyrazole-3-carboxamides, showing MIC values of 2–8 μg/mL against Staphylococcus aureus .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Models interactions with cyclooxygenase-2 (COX-2) and EGFR kinases, highlighting hydrogen bonding with Arg120 and hydrophobic interactions with Val704 .

- Pharmacophore modeling : Identifies critical features like the chloro group and ester oxygen as essential for binding affinity (Q² > 0.7 in validation studies) .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

- Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) show <5% decomposition in anhydrous DMSO or acetonitrile. Hydrolysis of the ester group occurs in aqueous buffers (pH 7.4, t₁/₂ = 14 days) .

- Storage recommendations : Store at -20°C under nitrogen in amber vials to prevent photodegradation.

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity: How can researchers reconcile variations in IC₅₀ values across studies?

Variations arise from differences in assay conditions (e.g., cell line viability protocols, serum concentration). Standardization using the MTT assay under consistent conditions (5% CO₂, 37°C, 48-hour exposure) reduces variability. Meta-analysis of 10 studies shows a mean IC₅₀ of 12.3 ± 3.1 μM for anti-proliferative activity .

Methodological Best Practices

Q. What purification techniques are optimal for isolating high-purity this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.